molecular formula C9H11NO B117453 o-Acetotoluidide CAS No. 120-66-1

o-Acetotoluidide

Cat. No. B117453
Key on ui cas rn: 120-66-1
M. Wt: 149.19 g/mol
InChI Key: BPEXTIMJLDWDTL-UHFFFAOYSA-N
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Patent
US09029392B2

Procedure details

Acetic anhydride (33.0 mL, 350 mmol) was added to a stirred solution of o-toluidine (30.0 g, 280 mmol) in dichloromethane (500 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 20 h. The reaction mixture was partitioned between DCM and water. The organic phase was washed with brine, then dried (MgSO4) and evaporated in vacuo. The residue was stirred in isohexane at 0° C. for 2 h, then filtered. The precipitate was washed with isohexane and dried under vacuum. The title compound (39.87 g, 95%) was obtained as a pale pink solid. δH (CDCl3) 7.80-7.78 (m, 1H), 7.26-7.20 (m, 2H), 7.13-7.08 (m, 1H), 6.92 (br s, 1H), 2.29 (s, 3H), 2.23 (s, 3H). LCMS (ES+) 150 (M+H)+, RT 0.85 minutes.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[C:10]([CH3:15])=[CH:11][CH:12]=[CH:13][CH:14]=1>ClCCl>[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between DCM and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in isohexane at 0° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with isohexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.87 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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